molecular formula C5H11NO3 B7815813 2-[(2-Methoxyethyl)amino]acetic acid

2-[(2-Methoxyethyl)amino]acetic acid

Cat. No.: B7815813
M. Wt: 133.15 g/mol
InChI Key: RHLQNMMWMDYKFY-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)glycine: is a derivative of glycine, where the hydrogen atom of the amino group is substituted with a 2-methoxyethyl group. This compound is part of the broader class of N-substituted glycines, also known as peptoids. Peptoids are synthetic polymers that mimic the structure and function of peptides but have side chains attached to the nitrogen atom of the glycine backbone instead of the alpha carbon. This structural modification imparts unique properties to peptoids, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)glycine typically involves the reaction of glycine with 2-methoxyethylamine under controlled conditions. One common method is the reductive amination of glycine with 2-methoxyethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous or alcoholic solvent at room temperature, yielding N-(2-Methoxyethyl)glycine as the primary product .

Industrial Production Methods: Industrial production of N-(2-Methoxyethyl)glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Methoxyethyl)glycine is used as a building block in the synthesis of peptoids, which are employed in the development of novel materials and catalysts. Peptoids exhibit unique folding patterns and stability, making them suitable for various chemical applications .

Biology: In biological research, N-(2-Methoxyethyl)glycine-containing peptoids are used to study protein-protein interactions and cellular processes. Their resistance to proteolytic degradation makes them valuable tools in biological assays .

Medicine: Peptoids derived from N-(2-Methoxyethyl)glycine are explored for therapeutic applications, including antimicrobial agents and drug delivery systems. Their ability to mimic natural peptides while being more stable enhances their potential in medical research .

Industry: In industrial applications, N-(2-Methoxyethyl)glycine is used in the production of coatings, adhesives, and polymers. Its unique properties contribute to the development of materials with enhanced performance and durability .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)glycine involves its incorporation into peptoid structures, where it influences the folding and stability of the resulting polymers. The methoxyethyl group imparts hydrophilicity and flexibility to the peptoid backbone, allowing it to adopt various conformations. These conformations are crucial for the biological activity and functionality of peptoids in different applications .

Comparison with Similar Compounds

Uniqueness: N-(2-Methoxyethyl)glycine is unique due to its methoxyethyl group, which provides a balance of hydrophilicity and hydrophobicity. This balance enhances the solubility and stability of peptoids, making them suitable for a wide range of applications. The methoxyethyl group also contributes to the unique folding patterns of peptoids, which are essential for their biological and chemical functions .

Properties

IUPAC Name

2-(2-methoxyethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-3-2-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLQNMMWMDYKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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